molecular formula C17H15N3O3 B2521003 N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide CAS No. 852136-54-0

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide

Cat. No.: B2521003
CAS No.: 852136-54-0
M. Wt: 309.325
InChI Key: VATJQZFILHMIIW-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
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Scientific Research Applications

Reductive Chemistry and Hypoxia-Selective Cytotoxicity

Research into the reductive chemistry of nitrobenzamide derivatives, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into their selective toxicity for hypoxic cells. This selectivity is attributed to oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, which are more cytotoxic. The reduction process and the toxicity of the reduction products have been extensively studied, providing a basis for further investigations into similar compounds' mechanisms of action in hypoxic tumor cells (Palmer et al., 1995).

Fluorescence Emission and Metal Ion Interaction

The fluorescence emissions of positional isomers of nitrobenzamide derivatives have been studied for their selective reduction upon interaction with various metal ions. This selective interaction, particularly with Cu2+, Fe2+, or Fe3+ ions, highlights the potential use of these compounds in detecting metal ions or studying metal ion interactions at low concentrations (Phukan, Goswami, & Baruah, 2015).

Antimycobacterial Activity

A series of novel nitrobenzamide derivatives have been synthesized and evaluated for their in vitro antitubercular activity. Some derivatives displayed considerable activity, indicating the potential of nitrobenzamide frameworks in developing new antimycobacterial agents (Wang et al., 2019).

Adsorption and Removal of Ni(II) from Aqueous Solutions

Studies on the use of nitrobenzamide derivatives impregnated into hydrous zirconium oxide matrices demonstrate their effectiveness in removing Ni(II) ions from aqueous environments. This application is significant in water treatment and pollution control, showcasing the versatility of nitrobenzamide derivatives in environmental applications (Rahman & Nasir, 2019).

Crystal Engineering and Supramolecular Chemistry

Research into the crystal structures and engineering of compounds involving hydrogen and halogen bonds provides insights into designing new materials and understanding molecular interactions. Studies on 4-nitrobenzamide and similar compounds emphasize the role of these interactions in crystal design and material science applications (Saha, Nangia, & Jaskólski, 2005).

Safety and Hazards

The safety and hazards associated with indole derivatives can vary. Some compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future of indole derivatives in medicinal chemistry looks promising due to their broad range of biological activities. Researchers continue to synthesize various scaffolds of indole to screen for different pharmacological activities .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-8-14-9-12(2-7-16(14)19-11)10-18-17(21)13-3-5-15(6-4-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATJQZFILHMIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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